3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that features a unique fusion of pyridine, thieno, and pyrimidine rings
Mechanism of Action
Target of Action
It has been found to exhibit broad-spectrum antibacterial and antifungal activity , suggesting that it may target key proteins or enzymes in these organisms.
Mode of Action
It is likely that it interacts with its targets in a way that inhibits their normal function, leading to the observed antimicrobial effects
Pharmacokinetics
The pharmacokinetic properties of this compound suggest good traditional drug-like properties . This includes its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for determining the compound’s bioavailability.
Result of Action
The compound has been found to have broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 0.49 to 3.9 μg/mL, and reasonable antifungal activity with an MIC of 31.25 μg/mL . This suggests that the compound is effective at inhibiting the growth of a variety of bacterial and fungal species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of key intermediates such as 3-aminopyridine and 2-thioxothieno[3,2-d]pyrimidin-4(1H)-one.
Cyclization Reaction: The intermediates undergo a cyclization reaction under acidic or basic conditions to form the desired heterocyclic structure.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization reaction.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a different thieno ring fusion.
3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,4-d]pyrimidin-4(1H)-one: Another isomer with a different ring fusion pattern.
Uniqueness
3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
3-pyridin-3-yl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS2/c15-10-9-8(3-5-17-9)13-11(16)14(10)7-2-1-4-12-6-7/h1-6H,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJKZEXZZSNLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=O)C3=C(C=CS3)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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